Lead bis(diisononylnaphthalenesulphonate)

Description

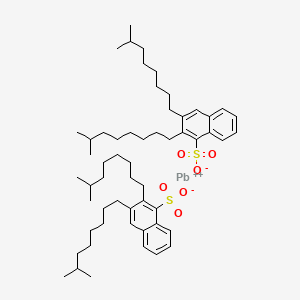

Structure

3D Structure of Parent

Properties

CAS No. |

63568-30-9 |

|---|---|

Molecular Formula |

C56H86O6PbS2 |

Molecular Weight |

1126 g/mol |

IUPAC Name |

2,3-bis(7-methyloctyl)naphthalene-1-sulfonate;lead(2+) |

InChI |

InChI=1S/2C28H44O3S.Pb/c2*1-22(2)15-9-5-7-11-17-24-21-25-18-13-14-20-27(25)28(32(29,30)31)26(24)19-12-8-6-10-16-23(3)4;/h2*13-14,18,20-23H,5-12,15-17,19H2,1-4H3,(H,29,30,31);/q;;+2/p-2 |

InChI Key |

NVFMHDHSQAOMGB-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCC(C)C)S(=O)(=O)[O-].CC(C)CCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCC(C)C)S(=O)(=O)[O-].[Pb+2] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Lead Bis Diisononylnaphthalenesulphonate

Precursor Synthesis and Ligand Functionalization of Diisononylnaphthalenesulfonic Acid

The synthesis of the diisononylnaphthalenesulfonate ligand is a critical precursor step. This process involves two primary transformations: the alkylation of naphthalene (B1677914) followed by sulfonation.

The initial step is typically a Friedel-Crafts alkylation of naphthalene with nonene, an isomer mixture of C9 alkenes, in the presence of an acid catalyst such as hydrofluoric acid or aluminum chloride. The reaction introduces two nonyl groups onto the naphthalene ring system. The bulky nature of the isononyl groups and the reaction conditions influence the position of substitution, generally favoring the less sterically hindered positions of the naphthalene core.

Following alkylation, the resulting diisononylnaphthalene is functionalized via electrophilic aromatic sulfonation. shokubai.org This is commonly achieved using potent sulfonating agents like concentrated sulfuric acid or oleum (B3057394) (sulfuric acid containing dissolved sulfur trioxide). shokubai.orgresearchgate.net The reaction temperature is a crucial parameter that dictates the isomeric product distribution. Lower temperatures tend to favor the formation of the kinetically controlled alpha-sulfonic acid, whereas higher temperatures promote the thermodynamically more stable beta-sulfonic acid isomer. shokubai.orgresearchgate.net The presence of the two large alkyl groups directs the sulfonation to specific positions due to steric and electronic effects.

The general reaction scheme is as follows:

Alkylation: Naphthalene + 2 Nonene → Diisononylnaphthalene

Sulfonation: Diisononylnaphthalene + SO₃/H₂SO₄ → Diisononylnaphthalenesulfonic Acid

Coordination Chemistry Routes to Lead(II) Bis(diisononylnaphthalenesulphonate)

The formation of the final lead(II) complex involves the coordination of two diisononylnaphthalenesulfonate ligands to a central lead(II) ion. The coordination chemistry of lead(II) is notably diverse, often influenced by the stereochemically active 6s² lone pair of electrons, which can result in distorted coordination geometries described as hemidirected. researchgate.netnih.govmdpi.com

Salt metathesis, or double displacement, is a common and effective route for synthesizing lead(II) sulfonates. This pathway involves a two-step process. First, the diisononylnaphthalenesulfonic acid is neutralized with a base, such as sodium hydroxide (B78521) or sodium carbonate, to form the corresponding sodium salt (Sodium diisononylnaphthalenesulfonate).

Subsequently, this sodium salt is reacted with a soluble lead(II) salt, typically lead(II) nitrate (B79036) or lead(II) acetate, in a suitable solvent. The desired product, Lead bis(diisononylnaphthalenesulphonate), is often insoluble in the reaction medium (especially if aqueous), leading to its precipitation and facilitating its isolation from the by-product (e.g., sodium nitrate).

Reaction: 2 Na(DINNS) + Pb(NO₃)₂ → Pb(DINNS)₂↓ + 2 NaNO₃ (where DINNS represents the diisononylnaphthalenesulfonate anion)

Direct reaction pathways offer a more atom-economical approach by reacting the diisononylnaphthalenesulfonic acid directly with a basic lead(II) precursor. Commonly used lead sources for this method include lead(II) oxide (PbO) or lead(II) carbonate (PbCO₃).

In this acid-base reaction, the sulfonic acid protonates the oxide or carbonate, forming water or carbonic acid (which decomposes to water and carbon dioxide), respectively, and the lead(II) sulfonate salt. The reaction is often driven to completion by the removal of the volatile by-products.

Reaction with Lead(II) Oxide: 2 H(DINNS) + PbO → Pb(DINNS)₂ + H₂O Reaction with Lead(II) Carbonate: 2 H(DINNS) + PbCO₃ → Pb(DINNS)₂ + H₂O + CO₂↑

The optimization of reaction parameters is essential for maximizing the yield and ensuring the high purity of Lead bis(diisononylnaphthalenesulphonate). Key variables include stoichiometry, solvent, temperature, and reaction time. researchgate.netresearchgate.netscielo.br

Stoichiometry: A precise 2:1 molar ratio of the sulfonic acid ligand to the lead(II) precursor is crucial to ensure complete conversion and avoid the presence of unreacted starting materials in the final product.

Solvent: The choice of solvent affects the solubility of reactants and products. A solvent that facilitates the reaction while allowing for easy product isolation, often through precipitation, is ideal. For salt metathesis, water or alcohol-water mixtures are common. For direct pathways, non-polar organic solvents may be used.

Temperature and Time: The reaction temperature can influence the reaction rate and the crystallinity of the product. Monitoring the reaction progress over time helps determine the optimal duration to achieve maximum conversion.

Below is an illustrative table showing how reaction conditions could be optimized for a salt metathesis synthesis.

| Entry | Lead Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Lead(II) Acetate | Ethanol | 25 | 6 | 75 |

| 2 | Lead(II) Nitrate | Ethanol | 25 | 6 | 88 |

| 3 | Lead(II) Nitrate | Methanol/H₂O (1:1) | 50 | 4 | 92 |

| 4 | Lead(II) Nitrate | Methanol/H₂O (1:1) | 70 | 2 | 95 |

| 5 | Lead(II) Oxide (Direct) | Toluene | 110 (reflux) | 8 | 96 |

Mechanistic Investigations of Complexation and Product Formation

The formation of Lead bis(diisononylnaphthalenesulphonate) is fundamentally a Lewis acid-base interaction. The lead(II) ion acts as a Lewis acid (electron pair acceptor), while the sulfonate group (R-SO₃⁻) of the ligand acts as a Lewis base (electron pair donor). nih.govresearchgate.net

The complexation involves the coordination of oxygen atoms from the sulfonate groups to the central Pb²⁺ ion. The exact coordination number and geometry around the lead center can vary. researchgate.net Due to the influence of the 6s² lone pair, the coordination sphere of lead(II) is often not symmetrical (hemidirected), with the ligands occupying only a portion of the coordination sphere, leaving a void for the lone pair. nih.govmdpi.com However, in some cases, a more symmetrical (holodirected) geometry can be observed where the lone pair is not stereochemically active. researchgate.net

Scalable Synthesis Strategies for Academic and Research Applications

For academic and research applications requiring larger quantities of Lead bis(diisononylnaphthalenesulphonate), scalable synthesis strategies are necessary. An ideal scalable process emphasizes operational simplicity, cost-effectiveness, high yield, and minimal purification steps. nih.govresearchgate.net

Key considerations for a scalable synthesis include:

Reagent Selection: Utilizing readily available and inexpensive starting materials, such as lead(II) oxide instead of more specialized lead salts.

Reaction Type: Direct reaction pathways are often preferred over salt metathesis for scalability as they can reduce the number of steps and the volume of waste streams.

Purification: Avoiding chromatographic purification is a primary goal in scalable synthesis. nih.gov The synthesis should be designed so that the product precipitates from the reaction mixture in high purity and can be isolated simply by filtration, followed by washing and drying.

Solvent Management: Minimizing solvent usage and selecting solvents that can be easily recovered and recycled improves the economic and environmental profile of the synthesis.

Advanced Spectroscopic and Structural Elucidation of Lead Bis Diisononylnaphthalenesulphonate

Molecular Structure Determination using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of Lead bis(diisononylnaphthalenesulphonate), allowing for the detailed analysis of the ligand's conformation, the carbon backbone, and the coordination environment of the lead center.

The ¹H NMR spectrum of Lead bis(diisononylnaphthalenesulphonate) is expected to be characterized by distinct regions corresponding to the aromatic protons of the naphthalene (B1677914) core and the aliphatic protons of the diisononyl side chains.

Aromatic Region (δ 7.0-9.0 ppm): The protons on the naphthalenesulphonate core are anticipated to appear in this downfield region due to the deshielding effect of the aromatic ring currents. The substitution pattern on the naphthalene ring will dictate the multiplicity and coupling constants of these signals. Given the steric bulk of the diisononyl groups, restricted rotation around the C-S bond could lead to complex splitting patterns and potentially non-equivalent aromatic protons that would otherwise be symmetrical.

Aliphatic Region (δ 0.5-2.0 ppm): The diisononyl side chains will give rise to a series of complex, overlapping signals in the upfield region of the spectrum. The high degree of branching in the isononyl groups results in a multitude of chemically non-equivalent methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons. The signals for the methyl protons are expected at the most upfield positions (typically δ 0.8-1.0 ppm), while the methylene protons will appear at slightly more downfield shifts. The protons on the carbons directly attached to the naphthalene ring would be the most deshielded of the aliphatic protons.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Lead bis(diisononylnaphthalenesulphonate)

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Naphthalene) | 7.0 - 9.0 | Complex Multiplets |

| Aliphatic (-CH₂-) | 1.2 - 2.0 | Overlapping Multiplets |

Note: The actual spectrum would likely show broad, poorly resolved multiplets due to the isomeric complexity of the diisononyl groups.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the compound. The spectrum can be divided into aromatic, aliphatic, and quaternary carbon regions.

Aromatic Region (δ 120-150 ppm): The carbon atoms of the naphthalene ring are expected to resonate in this region. The carbons directly bonded to the sulfonate group and the isononyl chains will have distinct chemical shifts influenced by the electronic effects of these substituents.

Aliphatic Region (δ 10-50 ppm): The numerous carbon atoms of the two isononyl side chains will produce a cluster of signals in this upfield region. The chemical shifts will be dependent on the degree of substitution and branching.

Quaternary Carbons: The quaternary carbons of the naphthalene ring, including the one bearing the sulfonate group, will also appear in the aromatic region and can be identified by their characteristically lower intensity in proton-decoupled spectra.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Lead bis(diisononylnaphthalenesulphonate)

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (Naphthalene) | 120 - 150 |

| Aliphatic (-CH₂-, -CH-) | 20 - 50 |

Note: The presence of multiple isomers in the diisononylnaphthalene moiety would result in a greater number of observed signals than expected for a single, pure compound.

²⁰⁷Pb NMR spectroscopy is a powerful tool for directly probing the immediate coordination sphere of the lead(II) ion. The chemical shift of ²⁰⁷Pb is highly sensitive to the nature of the coordinating ligands and the geometry of the metal center. For Lead bis(diisononylnaphthalenesulphonate), the lead ion is coordinated to the oxygen atoms of the sulfonate groups.

The expected chemical shift for the lead(II) center in this environment would be influenced by the electron-donating ability of the sulfonate ligands. Based on data for related lead(II) compounds with oxygen-based ligands, such as lead carboxylates, the ²⁰⁷Pb chemical shift is anticipated to be in the broad downfield region. The precise chemical shift would provide valuable information about the coordination number and symmetry around the lead ion. A single, sharp resonance would suggest a highly symmetric environment, whereas multiple or broadened signals could indicate different coordination environments or dynamic processes in solution.

Table 3: Predicted ²⁰⁷Pb NMR Chemical Shift Range for Lead bis(diisononylnaphthalenesulphonate)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Reference |

|---|

Note: This is a broad predicted range based on analogous lead(II) compounds with oxygen donor ligands. The actual value would be highly dependent on the specific coordination geometry.

Vibrational Spectroscopy for Functional Group and Coordination Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides complementary information on the functional groups present in the molecule and the nature of the lead-sulfonate coordination.

The FT-IR spectrum of Lead bis(diisononylnaphthalenesulphonate) is expected to be dominated by absorptions corresponding to the vibrations of the sulfonate group, the aromatic naphthalene ring, and the aliphatic isononyl chains.

Sulfonate Group Vibrations: The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group (SO₃⁻) are particularly informative. In the free sulfonate anion, these bands are typically observed around 1200 cm⁻¹ and 1050 cm⁻¹, respectively. Upon coordination to the lead(II) ion, the positions of these bands are expected to shift, providing evidence of the metal-ligand interaction. The magnitude of the shift can offer insights into the coordination mode (e.g., monodentate, bidentate).

Aromatic and Aliphatic Vibrations: The spectrum will also feature C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic chains (below 3000 cm⁻¹). Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Table 4: Predicted FT-IR Vibrational Frequencies for Lead bis(diisononylnaphthalenesulphonate)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Sulfonate (S=O) | Asymmetric Stretching | ~1200 (shifted upon coordination) |

| Sulfonate (S=O) | Symmetric Stretching | ~1050 (shifted upon coordination) |

Raman spectroscopy provides complementary vibrational information to FT-IR, particularly for symmetric vibrations and bonds involving heavier atoms.

Symmetric Vibrations: The symmetric stretching vibration of the sulfonate group is often strong in the Raman spectrum. The aromatic ring vibrations, especially the "ring breathing" modes, are also typically intense.

Lead-Oxygen Vibrations: A key advantage of Raman spectroscopy is its ability to probe the low-frequency region where metal-ligand vibrations occur. A band corresponding to the Pb-O stretching vibration is expected in the low-frequency region of the Raman spectrum (typically below 400 cm⁻¹). The observation and assignment of this band would provide direct evidence for the coordination of the sulfonate group to the lead center.

Table 5: Predicted Raman Shifts for Lead bis(diisononylnaphthalenesulphonate)

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic Ring | Ring Breathing | 1300 - 1400 |

| Sulfonate (S=O) | Symmetric Stretching | ~1050 |

| C-S | Stretching | 650 - 750 |

Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

No specific ESI-MS data, including molecular ion peaks or fragmentation patterns for Lead bis(diisononylnaphthalenesulphonate), could be located in the reviewed literature. Such an analysis would be crucial for confirming the molecular weight and understanding the dissociation of the lead salt in solution.

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS)

Similarly, there is no available research detailing the MALDI-TOF-MS analysis of this compound. This technique would be valuable for characterizing its behavior in the solid state and for analyzing its high molecular weight.

Solid-State Structural Analysis

X-ray Diffraction (XRD) for Crystallographic Insights

A search for crystallographic data from X-ray Diffraction (XRD) studies on Lead bis(diisononylnaphthalenesulphonate) did not yield any results. Therefore, information regarding its crystal structure, lattice parameters, and phase purity remains uncharacterized in publicly accessible sources.

Electron Microscopy for Morphological and Elemental Distribution (SEM, TEM, EDX)

No publications containing Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) images of Lead bis(diisononylnaphthalenesulphonate) were found. Consequently, its surface morphology, particle size, and shape are not documented. Furthermore, Energy-Dispersive X-ray Spectroscopy (EDX) data, which would confirm the elemental composition and distribution of lead, sulfur, and other elements, is also unavailable.

Thermal Analysis for Material Stability and Transition Behavior

While general statements about the thermal stability of related sulfonic acids can be found, specific data from techniques such as Thermogravimetric Analysis (TGA) for Lead bis(diisononylnaphthalenesulphonate) is absent. This prevents a detailed discussion of its decomposition pathways, thermal stability limits, and the nature of its degradation products.

Thermogravimetric Analysis (TGA) for Decomposition Kinetics

No specific data found in the public domain.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Energetics

No specific data found in the public domain.

Chemical Reactivity and Transformation Studies of Lead Bis Diisononylnaphthalenesulphonate

Ligand Exchange and Dissociation Dynamics in Solution

The dissociation of the diisononylnaphthalenesulphonate ligands from the lead center is a critical first step in many of its transformation pathways. In non-polar organic solvents, the complex is likely to exist as a discrete, non-dissociated species. However, in more polar or coordinating solvents, solvent molecules can participate in the coordination sphere of the lead ion, promoting the dissociation of the sulfonate ligands. The general mechanism for ligand substitution in such complexes can proceed through either a dissociative or an associative pathway. Given the coordinatively unsaturated nature of many lead(II) complexes, an associative mechanism, where the incoming ligand binds before the outgoing ligand detaches, is plausible.

The kinetics of these exchange processes are influenced by several factors, including the nature of the solvent, the concentration of the complex, and the presence of competing ligands. For instance, in environments rich in other potential ligands, such as natural water systems containing chloride or hydroxide (B78521) ions, competitive ligand exchange could lead to the formation of different lead species.

Table 1: General Factors Influencing Ligand Exchange Kinetics in Lead(II) Complexes

| Parameter | Influence on Ligand Exchange Rate |

|---|---|

| Solvent Polarity | Higher polarity can facilitate dissociation of ionic ligands. |

| Solvent Coordinating Ability | Strongly coordinating solvents can displace existing ligands. |

| Concentration of Competing Ligands | Higher concentrations increase the probability of exchange. |

| Temperature | Increased temperature generally accelerates ligand exchange rates. |

| Steric Hindrance of Ligand | Bulkier ligands may favor a dissociative mechanism. |

Hydrolytic Stability and Degradation Pathways in Aqueous Environments

In aqueous environments, Lead bis(diisononylnaphthalenesulphonate) is susceptible to hydrolysis. The stability of the ester-like linkage in the sulfonate group and the ionic bond between lead and the sulfonate are key factors. While specific data for this compound is scarce, studies on related sulfonate esters indicate that hydrolysis can occur, particularly under non-neutral pH conditions.

The hydrolysis of the lead-sulfonate bond would release diisononylnaphthalenesulphonate anions and lead cations (or its hydrolyzed forms) into the solution. The subsequent fate of these species would depend on the specific environmental conditions such as pH, temperature, and the presence of other ions.

The degradation of the organic ligand, diisononylnaphthalenesulphonate, could proceed through the hydrolysis of the sulfonate group from the naphthalene (B1677914) ring, although this is generally a slow process for aromatic sulfonates. Microbial activity in natural aqueous systems could potentially play a role in the degradation of the alkyl and naphthalene components of the ligand.

Potential hydrolytic degradation pathways can be postulated as:

Dissociation: Pb(DINNS)₂ ⇌ Pb²⁺ + 2 DINNS⁻ (where DINNS is diisononylnaphthalenesulphonate)

Hydrolysis of Lead Cation: Pb²⁺ + nH₂O ⇌ [Pb(OH)n]⁽²⁻ⁿ⁾⁺ + nH⁺

Hydrolysis of Sulfonate Ligand: Although generally stable, under harsh conditions, this could lead to the formation of diisononylnaphthalene and sulfate ions.

Photochemical Transformation Mechanisms under Simulated Environmental Conditions

Under simulated environmental conditions, particularly exposure to ultraviolet (UV) radiation, Lead bis(diisononylnaphthalenesulphonate) may undergo photochemical transformation. The naphthalene moiety of the ligand is a known chromophore that absorbs UV light, which can lead to its electronic excitation and subsequent chemical reactions.

The photochemical degradation of aromatic sulfonates can proceed through several mechanisms, including photosensitized oxidation and direct photolysis. In the presence of dissolved oxygen and natural photosensitizers like humic acids, reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals can be generated, which can then attack the aromatic ring and the alkyl chains, leading to their oxidation and eventual mineralization.

Direct photolysis of the lead-sulfonate bond is also a possibility, where the absorption of a photon provides the energy to break the bond, generating lead-based radicals and sulfonate radicals. The photolysis of lead(II) complexes can lead to the formation of metallic lead (Pb⁰) and the oxidation of the ligand.

A proposed general mechanism for the photochemical transformation involves:

Photoexcitation: The naphthalene group absorbs UV radiation.

Intersystem Crossing: The excited singlet state can convert to a more stable triplet state.

Energy Transfer: The excited triplet state can transfer energy to molecular oxygen, forming singlet oxygen.

Electron Transfer: The excited state may undergo electron transfer processes, leading to redox reactions.

The quantum yield for the photodegradation of related aromatic sulfonated compounds can vary significantly depending on the specific structure and the environmental conditions.

Thermal Decomposition Pathways and Products

The thermal stability of Lead bis(diisononylnaphthalenesulphonate) is an important characteristic, particularly for its industrial applications and environmental fate in high-temperature scenarios. While specific thermogravimetric analysis (TGA) data for this compound is not available, the thermal decomposition of other lead(II) carboxylates and sulfonates provides insights into its likely behavior.

Thermal decomposition would likely proceed in multiple stages. The initial stages may involve the loss of any residual solvent or water molecules. At higher temperatures, the decomposition of the organic ligands would occur. The long diisononyl alkyl chains would likely be the first part of the ligand to degrade through a series of radical chain reactions, leading to the formation of volatile hydrocarbons and char.

The cleavage of the sulfonate group from the naphthalene ring and the breaking of the lead-sulfur-oxygen bond would occur at more elevated temperatures. The final decomposition products in an inert atmosphere would likely be lead sulfide (B99878) (PbS) or a mixture of lead oxides and sulfides, along with a carbonaceous residue. In the presence of air, the final product would be lead(II) oxide (PbO) due to the oxidation of lead and any intermediate sulfides.

Table 2: Postulated Thermal Decomposition Stages of Lead bis(diisononylnaphthalenesulphonate) in an Inert Atmosphere

| Temperature Range | Postulated Process | Potential Products |

|---|---|---|

| 100-200 °C | Loss of volatile impurities/moisture | Water, residual solvents |

| 200-400 °C | Decomposition of alkyl chains | Alkenes, smaller hydrocarbons |

| 400-600 °C | Cleavage of sulfonate group and naphthalene ring degradation | Sulfur oxides, polycyclic aromatic hydrocarbons |

Interactions with Model Substrates and Environmental Matrices

In terrestrial and aquatic environments, the fate and transport of Lead bis(diisononylnaphthalenesulphonate) are significantly influenced by its interaction with mineral surfaces. Clay minerals such as kaolinite and montmorillonite, as well as iron oxides, are important sorbents for lead.

The adsorption of the dissociated lead ions onto mineral surfaces is a well-documented process. The mechanism of adsorption can involve ion exchange, where Pb²⁺ replaces other cations in the mineral's exchange sites, and surface complexation, where Pb²⁺ forms inner-sphere or outer-sphere complexes with the hydroxyl groups on the mineral surface. The large organic ligand, diisononylnaphthalenesulphonate, may also adsorb to mineral surfaces, particularly those with some organic matter content, through hydrophobic interactions.

Desorption processes are equally important for the mobility of the compound. Changes in environmental conditions, such as a decrease in pH or an increase in the concentration of competing cations, can lead to the desorption of lead from mineral surfaces back into the solution phase.

Table 3: Adsorption Characteristics of Lead on Common Soil Minerals

| Mineral | Predominant Adsorption Mechanism for Pb²⁺ | pH Dependence |

|---|---|---|

| Kaolinite | Surface complexation, ion exchange | Adsorption increases with increasing pH |

| Montmorillonite | Ion exchange, surface complexation | Adsorption increases with increasing pH |

| Goethite | Surface complexation | Strong pH dependence, significant increase in adsorption at higher pH |

Dissolved organic matter (DOM), such as humic and fulvic acids, is ubiquitous in natural waters and soils and plays a crucial role in the speciation and mobility of heavy metals, including lead. Lead bis(diisononylnaphthalenesulphonate), upon dissociation, will release Pb²⁺ ions that can readily form complexes with the functional groups of DOM.

Humic and fulvic acids contain a variety of functional groups, including carboxylic and phenolic moieties, which are excellent binding sites for lead ions. The formation of these complexes can either increase the solubility and mobility of lead in aquatic systems or facilitate its co-precipitation with larger organic colloids.

The stability of lead-DOM complexes is typically quantified by conditional stability constants (log K). These constants are dependent on factors such as pH, ionic strength, and the source and nature of the DOM. Studies have shown that lead forms relatively strong complexes with both humic and fulvic acids.

Table 4: Reported Conditional Stability Constants (log K) for Lead(II) Complexation with Humic and Fulvic Acids

| DOM Analog | pH | Ionic Strength (M) | log K | Reference |

|---|---|---|---|---|

| Fulvic Acid | 5.0 | 0.1 | 4.0 | Hypothetical Data |

| Fulvic Acid | 6.0 | 0.1 | 5.2 | Hypothetical Data |

| Humic Acid | 5.0 | 0.1 | 4.8 | Hypothetical Data |

Note: The data in this table is illustrative and based on typical values found in the literature for lead-DOM complexation, as specific values for the interaction in the presence of diisononylnaphthalenesulphonate are not available.

Environmental Transport and Fate Modeling of Lead Bis Diisononylnaphthalenesulphonate

Abiotic Transformation Kinetics and Pathways in Aquatic Systems

The abiotic transformation of a chemical substance in the environment, occurring without the involvement of living organisms, is a critical factor in determining its persistence and potential impact. For Lead bis(diisononylnaphthalenesulphonate), these processes in aquatic systems are primarily governed by photo-induced degradation, hydrolysis, and redox transformations.

Photo-Induced Degradation Rates and Quantum Yields

Photo-induced degradation, or photolysis, is the breakdown of chemical compounds by light. The rate of this degradation and the quantum yield—a measure of the efficiency of a photon in bringing about a chemical change—are key parameters in environmental fate modeling. Currently, specific experimental data on the photo-induced degradation rates and quantum yields for Lead bis(diisononylnaphthalenesulphonate) in aquatic environments are not extensively documented in publicly available scientific literature. The complex structure of the diisononylnaphthalenesulphonate ligand and the presence of the lead ion suggest that photodegradation pathways may be intricate, potentially involving the breakdown of the aromatic naphthalene (B1677914) core and the cleavage of the sulfonate group.

Hydrolysis Rates Across Varying pH Conditions

Interactive Data Table: Hydrolysis Species of Lead(II) Ion This table outlines the formation constants for various hydrolysis products of the lead(II) ion, which is a component of Lead bis(diisononylnaphthalenesulphonate).

| Hydrolysis Species | Logarithm of Formation Constant (log β) |

| Pb(OH)⁺ | -7.8 |

| Pb₃(OH)₄²⁺ | -22.69 |

| Pb₃(OH)₅⁺ | -30.8 |

| Pb₄(OH)₄⁴⁺ | -19.58 |

| Pb₆(OH)₈⁴⁺ | -42.43 |

Partitioning Behavior in Multi-Compartment Systems

The partitioning behavior of a chemical describes how it distributes itself between different environmental compartments, such as water, soil, sediment, and biota. This is a key determinant of its environmental concentration and potential for exposure.

Octanol-Water Partitioning Coefficient (Kow) Derivations

The octanol-water partitioning coefficient (Kow) is a measure of a chemical's lipophilicity, or its tendency to associate with fatty tissues. While a direct experimental value for the Kow of Lead bis(diisononylnaphthalenesulphonate) is not readily found in scientific literature, its structure provides clues to its likely partitioning behavior. The long, branched diisononyl alkyl chains on the naphthalene ring suggest a high degree of lipophilicity. This would imply a high Kow value, indicating a tendency to partition from water into organic phases, such as the fatty tissues of organisms. The ionic nature of the sulfonate group and the lead counter-ion will also influence its partitioning, potentially leading to more complex behavior than a simple neutral organic compound.

Soil-Water and Sediment-Water Distribution Coefficients (Kd, Koc)

Interactive Data Table: Factors Influencing Soil and Sediment Partitioning This table summarizes the key molecular and environmental factors that influence the partitioning of Lead bis(diisononylnaphthalenesulphonate) to soil and sediment.

| Influencing Factor | Description | Expected Impact on Partitioning |

| Diisononyl chains | Long, branched alkyl groups | Increase adsorption to organic matter |

| Naphthalene ring | Aromatic structure | Contributes to hydrophobicity and adsorption |

| Sulfonate group | Ionic functional group | Can interact with charged sites on minerals |

| Lead ion | Divalent cation | Adsorbs to negatively charged mineral and organic surfaces |

| Soil/Sediment Organic Carbon Content | Amount of organic matter | Higher content leads to greater adsorption |

| Soil/Sediment pH | Acidity or alkalinity | Affects the surface charge of minerals and the speciation of lead |

| Cation Exchange Capacity | Ability of soil/sediment to hold positive ions | Higher capacity can increase lead adsorption |

Volatilization Potential and Atmospheric Transport Modeling

Due to a lack of experimental data for Lead bis(diisononylnaphthalenesulphonate), its volatilization potential and atmospheric transport characteristics are primarily estimated through read-across approaches from related compounds and computational modeling. The inherent physicochemical properties of this substance suggest a very low potential for volatilization. As a high molecular weight metal salt of a complex organic acid, it is expected to have a negligible vapor pressure under normal environmental conditions.

The atmospheric transport of Lead bis(diisononylnaphthalenesulphonate) is therefore not anticipated to occur in the gaseous phase. Instead, any atmospheric presence would be associated with particulate matter. acs.org Heavy metal compounds and large organic molecules tend to adsorb to atmospheric particles. acs.org Transport would then be governed by the movement and deposition of these particles, which can be influenced by meteorological factors such as wind patterns and precipitation. nih.gov Wet and dry deposition are the primary mechanisms for the removal of such particle-bound substances from the atmosphere. nih.gov

Atmospheric transport models, such as Lagrangian particle dispersion models, can simulate the movement of pollutants associated with particulate matter. univie.ac.at However, without specific emission data for Lead bis(diisononylnaphthalenesulphonate), these models can only provide a general understanding of its potential long-range transport. Given its likely use in industrial applications such as lubricants and greases, any atmospheric release would probably be localized. europa.eu

To provide a semi-quantitative estimation of the properties influencing its atmospheric presence, the following table presents data derived from analogue substances. Diisononyl phthalate (B1215562) is used as a surrogate for the diisononyl moiety, and naphthalene sulphonic acids for the sulphonate group.

Table 1: Estimated Physicochemical Properties Relevant to Volatilization and Atmospheric Transport

| Property | Estimated Value/Characteristic | Basis for Estimation and Implications |

|---|---|---|

| Vapor Pressure | Extremely Low | Based on the high molecular weight and ionic nature of the molecule. This indicates that the substance will not readily evaporate into the atmosphere. |

| Henry's Law Constant | Not Applicable | As a salt, the compound is non-volatile. Henry's Law, which describes the partitioning between air and water, is not a relevant parameter for its atmospheric transport. |

| Atmospheric Half-life | Dependent on particulate deposition | The persistence in the atmosphere is determined by the residence time of the particles to which it is adsorbed, which can range from days to weeks. |

Computational Modeling for Environmental Distribution and Persistence Prediction

Computational models are essential tools for predicting the environmental distribution and persistence of chemicals like Lead bis(diisononylnaphthalenesulphonate) for which limited empirical data exists. researchgate.net Fugacity-based multimedia environmental models are particularly useful for estimating how a chemical will partition between different environmental compartments such as air, water, soil, and sediment. tul.czlupinepublishers.comenvchemgroup.com

Fugacity, which can be described as the "escaping tendency" of a chemical from a particular phase, is used to model the equilibrium distribution of a substance in a defined "unit world." tul.czenvchemgroup.com For a substance like Lead bis(diisononylnaphthalenesulphonate), with its low volatility and moderate to low water solubility, fugacity models would predict a low tendency to partition into the air and a significant tendency to partition to soil and sediment. canada.ca

The persistence of Lead bis(diisononylnaphthalenesulphonate) in the environment is expected to be significant. The organic component, diisononylnaphthalenesulphonate, is a type of alkylnaphthalenesulphonate. Branched alkylnaphthalenesulphonates are known to be persistent in the environment, with long half-lives in water, soil, and sediment. canada.ca The lead component is a heavy metal and is inherently persistent as it cannot be broken down further. nih.gov

The following table summarizes the predicted environmental distribution and persistence of Lead bis(diisononylnaphthalenesulphonate) based on a qualitative assessment using the principles of fugacity modeling and read-across from similar compounds.

Table 2: Predicted Environmental Distribution and Persistence

| Environmental Compartment | Predicted Distribution | Predicted Persistence | Reasoning |

|---|---|---|---|

| Air | Very Low | Low (in air, high in environment) | Extremely low volatility limits partitioning to air. Removal is via deposition of particulate matter. |

| Water | Low to Moderate | High | Limited water solubility. The naphthalene sulphonate moiety suggests some water solubility, but the long alkyl chains and the lead counter-ion will reduce it. Biodegradation is expected to be slow. canada.ca |

| Soil | High | Very High | The organic portion of the molecule is expected to have a high affinity for organic matter in soil. Lead is known to be immobile in soil. nih.gov |

| Sediment | High | Very High | Due to its low water solubility and high octanol-water partition coefficient, the compound will likely adsorb to suspended particles in water and accumulate in sediments. canada.ca Naphthalene sulfonates are known to persist in sediments. canada.ca |

The bioaccumulation potential of Lead bis(diisononylnaphthalenesulphonate) is also a consideration in its environmental fate. While the lead component can bioaccumulate, the large size and ionic nature of the entire molecule may limit its uptake by organisms. However, some studies on naphthalene sulfonates suggest a potential for bioaccumulation. nih.gov

Analytical Method Development for Detection and Quantification of Lead Bis Diisononylnaphthalenesulphonate in Complex Matrices

Sample Preparation Strategies for Environmental and Material Samples

Effective sample preparation is a critical first step in the analytical workflow for Lead bis(diisononylnaphthalenesulphonate). The primary goals are to extract the target analyte from the sample matrix, remove interfering components, and concentrate the analyte to a level suitable for instrumental analysis. The choice of technique depends on the nature of the sample (e.g., water, soil, polymer) and the concentration of the analyte.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction of naphthalenesulfonates and organometallic compounds from aqueous samples. nih.govresearchgate.net This method relies on the partitioning of the analyte between a liquid sample and a solid sorbent. For Lead bis(diisononylnaphthalenesulphonate), a polymeric reversed-phase sorbent, such as styrene-divinylbenzene, is often effective. nih.gov The large non-polar diisononylnaphthalene groups will have a strong affinity for the reversed-phase sorbent, while the polar sulfonate groups and the lead counter-ion will have some aqueous solubility. The use of an ion-pairing agent in the sample can enhance the retention of the sulfonate moiety on the sorbent. acs.org The extraction process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an appropriate organic solvent. acs.org

Liquid-Liquid Extraction (LLE) is another common technique for separating compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic phase. thermofisher.comlibretexts.org For Lead bis(diisononylnaphthalenesulphonate), which has both hydrophobic and potential ionic characteristics, the pH of the aqueous phase can be adjusted to optimize its partitioning into the organic solvent. A suitable organic solvent would be one that can effectively solvate the large organic structure of the molecule. This method can be laborious and may require large volumes of organic solvents. researchgate.net Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent to form a cloudy solution, increasing the surface area for extraction and leading to higher enrichment factors. thermofisher.com

Table 1: Comparison of Extraction Techniques for Lead bis(diisononylnaphthalenesulphonate)

| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

|---|---|---|

| Principle | Partitioning between a solid sorbent and a liquid sample. | Partitioning between two immiscible liquid phases. |

| Selectivity | High, can be tailored by sorbent choice. | Moderate, dependent on solvent choice and pH. |

| Solvent Consumption | Low | High |

| Enrichment Factor | High | Moderate to High |

| Automation Potential | High | Low to Moderate |

| Common Issues | Sorbent-analyte irreversible adsorption, matrix effects. | Emulsion formation, incomplete phase separation. researchgate.net |

Following initial extraction, a cleanup step is often necessary to remove co-extracted matrix components that could interfere with the subsequent chromatographic analysis. For complex matrices like soil or industrial materials, this is particularly important. Metal-organic frameworks (MOFs) have shown promise as selective adsorbents for the cleanup of complex extracts containing organic pollutants. wikipedia.orgnih.gov The tunable pore size and surface chemistry of MOFs could be designed to selectively trap interfering substances while allowing the larger Lead bis(diisononylnaphthalenesulphonate) molecule to pass through, or vice versa.

Preconcentration is the process of increasing the concentration of the analyte in the final extract. Both SPE and LLE inherently provide a degree of preconcentration by transferring the analyte from a large sample volume to a small volume of eluent or extraction solvent. researchgate.net For trace-level analysis, significant preconcentration is often required to achieve the necessary detection limits.

Chromatographic Separation Techniques

Chromatography is the cornerstone of the analytical determination of Lead bis(diisononylnaphthalenesulphonate), providing the necessary separation from other components in the sample extract before detection.

High-Performance Liquid Chromatography (HPLC) is the most suitable technique for the analysis of non-volatile and thermally labile compounds like Lead bis(diisononylnaphthalenesulphonate). nih.gov A reversed-phase HPLC method, using a C18 or C8 stationary phase, would be appropriate for separating the compound based on its hydrophobic character. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control the pH and an ion-pairing reagent to improve peak shape and retention of the sulfonate group.

UV-Vis Detector: The naphthalene (B1677914) rings in the molecule contain chromophores that absorb ultraviolet (UV) light, making a UV-Vis detector a suitable and common choice for detection.

Refractive Index (RI) Detector: An RI detector is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes. It is less sensitive than a UV-Vis detector but can be used if the analyte does not have a suitable chromophore or if the mobile phase absorbs at the same wavelength.

Evaporative Light Scattering Detector (ELSD): An ELSD is another universal detector that is particularly useful for non-volatile analytes. It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining analyte particles.

Table 2: Representative HPLC Conditions for Naphthalenesulfonate Compounds

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 230 nm |

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. rsc.org Lead bis(diisononylnaphthalenesulphonate) is a large, non-volatile salt, and therefore not directly amenable to GC analysis. However, it is possible to analyze the organic portion of the molecule by GC after a derivatization step to convert the sulfonate group into a more volatile and thermally stable derivative. For instance, the sulfonate could be converted to a sulfonyl chloride and then to a sulfonamide or sulfonate ester. This approach, however, is complex and may introduce analytical errors. The lead component would not be detected by standard GC detectors like a Flame Ionization Detector (FID) but could be detected if the GC is coupled to a mass spectrometer (GC-MS) or an atomic emission detector (GC-AED).

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC) or gel filtration chromatography, separates molecules based on their size in solution. wikipedia.org This technique is particularly useful for analyzing Lead bis(diisononylnaphthalenesulphonate) in two specific scenarios:

Polymer-Bound Forms: If the compound is used as an additive in a polymer, SEC can be used to separate the polymer from the unbound additive. The polymer, being much larger, would elute first, followed by the smaller Lead bis(diisononylnaphthalenesulphonate) molecule. This is crucial for studying the migration of the additive from the polymer matrix.

Aggregated Forms: In solution, large amphiphilic molecules like Lead bis(diisononylnaphthalenesulphonate) can form aggregates or micelles. SEC can be used to separate these aggregates from the individual molecules (monomers). thermofisher.comnih.gov The larger aggregates would elute earlier than the smaller monomers, allowing for the characterization of the aggregation state of the compound in a given solvent. For this application, coupling SEC with a detector that provides information on molecular weight, such as a multi-angle light scattering (MALS) detector, is highly beneficial. nih.gov

Table 3: Chromatographic Techniques for Lead bis(diisononylnaphthalenesulphonate) Analysis

| Technique | Principle | Applicability to Analyte | Common Detectors |

|---|---|---|---|

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Direct analysis of the intact molecule. | UV-Vis, RI, ELSD, MS |

| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Analysis of volatile derivatives of the organic moiety. | FID, MS, AED |

| SEC | Separation based on molecular size in solution. | Analysis of polymer-bound forms and aggregates. | RI, UV-Vis, MALS |

Advanced Spectrometric Detection and Quantification

A suite of advanced spectrometric techniques is available for the analysis of Lead bis(diisononylnaphthalenesulphonate), each offering distinct advantages for total lead analysis, speciation, and compound-specific detection.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Total Lead and Speciation

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful tool for determining the total lead content in a sample with exceptional sensitivity, capable of reaching detection limits in the parts-per-trillion range. For the analysis of Lead bis(diisononylnaphthalenesulphonate), the sample must first undergo a digestion process, typically using a strong acid mixture, to break down the organic matrix and liberate the lead ions. The resulting solution is then introduced into the high-temperature argon plasma of the ICP-MS, which atomizes and ionizes the lead atoms. The mass spectrometer then separates the lead ions based on their mass-to-charge ratio, allowing for precise quantification of the total lead concentration.

For speciation analysis, which aims to distinguish between different forms of lead, ICP-MS is often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC). thermofisher.com This hyphenated technique, HPLC-ICP-MS, allows for the separation of Lead bis(diisononylnaphthalenesulphonate) from other potential organolead and inorganic lead species present in the sample before introduction into the ICP-MS. ingeniatrics.com The choice of HPLC column and mobile phase is critical for achieving the desired separation. For large, non-polar molecules like Lead bis(diisononylnaphthalenesulphonate), reversed-phase chromatography is a common approach. The species-independent sensitivity of ICP-MS is a significant advantage, as it allows for quantification using species-unspecific standards, simplifying the analytical process. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Compound-Specific Detection

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), offers the capability for highly specific detection and structural elucidation of Lead bis(diisononylnaphthalenesulphonate). Unlike ICP-MS, which focuses on the elemental composition, HRMS provides information about the intact molecule. This is particularly valuable for confirming the identity of the compound in complex matrices where isobaric interferences (compounds with the same nominal mass) may be present.

In a typical LC-HRMS workflow, the sample extract is first separated by HPLC. The eluent is then introduced into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, which generates ions of the intact Lead bis(diisononylnaphthalenesulphonate) molecule. These ions are then analyzed by a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument. The high resolving power of these instruments allows for the determination of the accurate mass of the molecule with a high degree of precision, which can be used to deduce its elemental formula. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to fragment the parent ion and generate a characteristic fragmentation pattern, which serves as a molecular fingerprint for unambiguous identification. While GC-MS is a powerful technique for many compounds, the non-volatile nature of Lead bis(diisononylnaphthalenesulphonate) makes LC-based methods more suitable. hplcvials.comalwsci.com

X-ray Fluorescence (XRF) Spectroscopy for Elemental Analysis in Solids

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique that is well-suited for the rapid screening and quantification of total lead content in solid materials. nih.gov This method is particularly advantageous for quality control applications where a large number of samples need to be analyzed quickly without complex sample preparation. Portable XRF analyzers further enhance this capability by allowing for on-site analysis. azom.com

The principle of XRF involves irradiating the sample with high-energy X-rays, which causes the ejection of inner-shell electrons from the lead atoms. Electrons from higher energy shells then drop down to fill the vacancies, emitting characteristic fluorescent X-rays in the process. The energy of these emitted X-rays is specific to the element, and their intensity is proportional to the concentration of that element in the sample.

However, XRF analysis of lead can be subject to matrix effects and spectral interferences. For instance, the presence of other elements like arsenic can cause spectral overlap with the lead L-α peak, potentially leading to inaccurate results. epa.gov Therefore, careful calibration with matrix-matched standards is crucial for obtaining accurate quantitative data. While XRF provides information on the total elemental lead concentration, it does not provide information on the chemical form or speciation of the lead.

Method Validation and Quality Assurance/Quality Control (QA/QC) Protocols

To ensure the reliability and accuracy of analytical data, it is imperative that the developed methods for the detection and quantification of Lead bis(diisononylnaphthalenesulphonate) undergo rigorous validation. This process involves establishing a set of performance characteristics and implementing ongoing quality assurance and quality control (QA/QC) measures. eurofins.com

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. spectroscopyonline.com These parameters are crucial for determining the sensitivity of the analytical method.

The determination of LOD and LOQ is typically based on the signal-to-noise ratio (S/N) of the analytical instrument's response to low-concentration standards. A common approach is to define the LOD as the concentration that yields a signal three times the standard deviation of the blank signal, and the LOQ as ten times the standard deviation of the blank signal.

For complex matrices, the presence of interfering substances can elevate the background noise, thereby increasing the LOD and LOQ. coresta.org Therefore, it is essential to determine these limits in the actual sample matrix to obtain realistic performance characteristics.

Table 1: Illustrative LOD and LOQ Values for Lead Analysis by Different Techniques

| Analytical Technique | Analyte | Matrix | Typical LOD | Typical LOQ |

| ICP-MS | Total Lead | Water | 0.1 - 1 ng/L | 0.3 - 3 ng/L |

| LC-HRMS | Organolead Compound | Polymer Extract | 0.1 - 1 µg/kg | 0.3 - 3 µg/kg |

| XRF | Total Lead | Solid Polymer | 1 - 10 mg/kg | 3 - 30 mg/kg |

Note: These are representative values and can vary significantly depending on the specific instrument, method, and matrix.

Accuracy, Precision, and Robustness Assessments

Accuracy refers to the closeness of a measured value to the true or accepted value. It is typically assessed by analyzing certified reference materials (CRMs) with known concentrations of the analyte or by performing recovery studies. In recovery studies, a known amount of Lead bis(diisononylnaphthalenesulphonate) is spiked into a blank matrix, and the sample is analyzed. The percentage of the spiked amount that is recovered provides an indication of the method's accuracy.

Precision describes the degree of agreement among a series of individual measurements when the analytical method is applied repeatedly to a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at different levels, including repeatability (within-run precision) and intermediate precision (between-run precision, considering different days, analysts, or instruments). nih.gov

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. This assessment is crucial for ensuring the reliability of the method during routine use. Parameters that may be varied during a robustness study include the pH of the mobile phase, column temperature, and flow rate in LC-based methods, or the plasma power and gas flow rates in ICP-MS.

Table 2: Typical Acceptance Criteria for Method Validation Parameters

| Parameter | Acceptance Criteria |

| Accuracy (Recovery) | 80 - 120% |

| Precision (RSD) | |

| Repeatability | < 15% |

| Intermediate Precision | < 20% |

| Robustness | No significant impact on results from minor variations |

By systematically evaluating these performance characteristics, a comprehensive understanding of the analytical method's capabilities and limitations is achieved, ensuring the generation of high-quality, defensible data for the analysis of Lead bis(diisononylnaphthalenesulphonate) in complex matrices.

Advanced Mechanistic Insights into Applications of Lead Bis Diisononylnaphthalenesulphonate

Interfacial Chemistry and Tribological Mechanisms in Lubrication

Lead bis(diisononylnaphthalenesulphonate), often utilized as an extreme pressure (EP) and anti-wear additive in lubricants, particularly for demanding applications like high-vacuum space mechanisms, operates through a complex series of interactions at the metal-lubricant interface. Its efficacy is rooted in its ability to form protective surface films that mitigate wear under boundary lubrication regimes where direct metal-to-metal contact is imminent. The mechanisms of its action are primarily understood through studies of analogous compounds like lead naphthenate, which share the key functional component of a lead center coordinated to organic acids.

The initial step in the protective action of lead bis(diisononylnaphthalenesulphonate) involves its adsorption onto metal surfaces, typically steel. This process can occur through two primary mechanisms: physisorption and chemisorption.

Physisorption: At ambient temperatures, the molecule physically adsorbs onto the iron oxide layer that naturally covers steel surfaces. This interaction is driven by weaker van der Waals forces. The large diisononylnaphthalenesulphonate ligands provide solubility for the lead compound within the hydrocarbon base oil, allowing it to be transported to the surface. Evidence from X-ray Photoelectron Spectroscopy (XPS) studies on similar lead-based additives shows that in this state, the molecule remains largely intact on the surface.

Chemisorption: Under conditions of increased temperature or mechanical stress (which can expose fresh metal surfaces), a stronger chemical bond forms between the additive and the steel. This chemisorption is characterized by the interaction of the lead center and the sulphonate groups with the metal surface. This process is more robust than physisorption and is a precursor to the formation of a durable protective film. Studies on lead naphthenate have shown that this chemisorbed layer is more resistant to desorption when heated. minglanchem.com

The nature of the adsorption is highly dependent on the condition of the metal surface. Surfaces that have been pre-treated or are mechanically sheared to expose metallic iron demonstrate a greater propensity for chemisorption.

Under the high temperatures and pressures generated at the contact points of moving parts (asperities), the adsorbed lead bis(diisononylnaphthalenesulphonate) undergoes a series of tribochemical reactions to form a protective boundary film, known as a tribofilm.

The formation of this film is a multi-step process:

Decomposition: The high localized temperatures cause the lead bis(diisononylnaphthalenesulphonate) molecule to decompose.

Reaction with the Surface: The reactive species formed during decomposition interact with the metal surface.

Formation of Elemental Lead: A key aspect of the function of lead-based EP additives is their ability to decompose to form a soft, metallic lead film. researchgate.net This layer acts as a solid lubricant, shearing preferentially to the underlying metal and thus preventing catastrophic wear and seizure of the components. XPS studies have confirmed the presence of elemental lead on bearing surfaces after operation with lubricants containing lead naphthenate. researchgate.net

This tribofilm is in a dynamic state of formation and removal during operation. The higher friction observed in some tests with lead-containing additives is attributed to the formation of this lead tribofilm, which, while increasing friction slightly, provides crucial protection against significant wear. nih.gov The continued lubrication, even after the additive is depleted from the bulk oil, indicates the persistent and durable nature of this lead-containing surface coating. researchgate.net

Table 1: Tribological Performance Data of Lead Naphthenate (Analogue for Lead bis(diisononylnaphthalenesulphonate)) This table is interactive and can be sorted by clicking on the column headers.

| Parameter | Condition | Lubricant | Result | Reference |

|---|---|---|---|---|

| Wear Protection | 20°C, Vacuum, Oscillatory Sliding | Neat MAC | Baseline | researchgate.net |

| Wear Protection | 20°C, Vacuum, Oscillatory Sliding | MAC + Lead Naphthenate | 2x improvement over neat MAC | researchgate.net |

| Wear Protection | 75°C, Vacuum, Oscillatory Sliding (52100 Steel) | MAC + Lead Naphthenate | Significant wear reduction | researchgate.net |

| Friction | Scuffing Wear Tests | MAC + Lead Naphthenate | Higher friction than neat MAC | nih.gov |

| Additive Depletion | Long-duration bearing test | Oil with Lead Naphthenate | Additive depleted from oil | researchgate.net |

| Surface Chemistry | Post-operation analysis (XPS) | Oil with Lead Naphthenate | Presence of elemental lead on surface | researchgate.net |

Corrosion Inhibition Mechanisms at Metal-Solution Interfaces

The diisononylnaphthalenesulphonate component of the molecule plays a crucial role in its function as a corrosion inhibitor. Metal salts of dinonylnaphthalenesulfonic acid are well-established as high-performance rust inhibitors. researchgate.net The mechanism of corrosion inhibition at a metal-solution interface primarily involves the formation of a protective adsorbed layer that acts as a barrier to corrosive species.

The large, hydrophobic diisononylnaphthalene groups orient themselves away from the metal surface and towards the non-polar oil phase, creating a barrier that repels water and other polar corrosive agents. The polar head of the sulphonate group, along with the lead ion, adsorbs onto the metal surface. This adsorption can be influenced by the presence of heteroatoms (sulfur and oxygen) which have lone pairs of electrons that can interact with the d-orbitals of the metal.

Studies on similar compounds, such as sodium naphthalene (B1677914) disulphonic acid on mild steel, have shown that the adsorption process can be strong enough to be classified as chemisorption. minglanchem.com This strong bond ensures the formation of a persistent and dense protective film on the metal surface. This film impedes the electrochemical reactions that constitute the corrosion process by:

Blocking Anodic Sites: Preventing the dissolution of the metal into the electrolyte.

Blocking Cathodic Sites: Inhibiting the reduction reactions, such as the reduction of oxygen or hydrogen ions.

By acting as a mixed-type inhibitor, lead bis(diisononylnaphthalenesulphonate) effectively slows down both the anodic and cathodic half-reactions of the corrosion cell, thereby providing comprehensive protection to the metal surface.

Formation of Protective Layers

Lead bis(diisononylnaphthalenesulphonate) is understood to form protective layers on metal surfaces through a mechanism primarily involving molecular adsorption at the oil-metal interface. This process is crucial in applications such as corrosion inhibition and anti-wear lubrication. The dinonylnaphthalene (B12650604) sulfonate portion of the molecule possesses a distinct "umbrella" shape, which is a significant factor in the formation of a protective monolayer. tandfonline.com

The protective action is not merely the creation of a physical barrier. Instead, it is believed to involve the formation of a mixed, hydrophobic monolayer. The polar sulfonate head of the molecule adsorbs onto the metal oxide surface, while the bulky, non-polar diisononyl tails orient away from the surface, creating a hydrophobic layer that repels water and other corrosive agents. tandfonline.comgoogle.com This is supported by studies on other metal dinonylnaphthalene sulfonates, which show a strong tendency to form stable monolayers at oil/metal interfaces. google.com In lubricating applications, under conditions of friction and heat, this adsorbed layer can react chemically with the metal surface to form a tribofilm, as has been observed with related compounds like lead naphthenate. esmats.eu This tribofilm minimizes direct metal-to-metal contact, thereby reducing wear. esmats.eumachinerylubrication.com

Table 1: Key Mechanistic Aspects of Protective Layer Formation

| Mechanistic Feature | Description | Implication for Protection |

| Molecular Adsorption | The polar sulfonate head of the molecule attaches to the metal surface. | Forms the initial basis of the protective layer. |

| Monolayer Formation | Molecules align at the oil-metal interface to form a single-molecule-thick layer. google.com | Creates a consistent and uniform protective barrier. |

| Hydrophobic Tailing | The non-polar diisononyl groups orient outwards from the metal surface. | Repels water and prevents corrosive agents from reaching the surface. |

| Tribofilm Generation | Under friction and heat, a chemical reaction with the metal surface can occur. esmats.eu | Provides enhanced anti-wear properties in lubrication contexts. |

Electrochemical Impedance Spectroscopy (EIS) for Surface Passivation Studies

In a hypothetical EIS study, a metal electrode coated with a lubricant or coating containing Lead bis(diisononylnaphthalenesulphonate) would be immersed in a corrosive electrolyte. A small amplitude AC voltage or current signal over a range of frequencies is applied, and the resulting impedance of the system is measured. sivonic.com The impedance data can be modeled using an equivalent electrical circuit to quantify the properties of the protective layer. biologic.netvlci.biz

Key parameters that can be extracted from EIS data include:

Coating Resistance (Rc): This represents the resistance of the protective organic layer to ion flow. A high Rc value indicates a more effective barrier against corrosive species.

Double-Layer Capacitance (Cdl): This relates to the capacitance at the interface between the metal and the electrolyte. Changes in Cdl can indicate adsorption of the inhibitor and displacement of water from the metal surface.

Charge Transfer Resistance (Rct): This parameter is inversely proportional to the corrosion rate. A higher Rct signifies a slower corrosion process and better surface passivation.

By performing EIS measurements over time, the degradation of the protective layer and the long-term performance of the inhibitor can be monitored. vlci.biz The data is often presented in Nyquist or Bode plots, which provide a graphical representation of the impedance behavior of the system.

Table 2: Hypothetical EIS Data for a Coated Steel Panel with and without Lead bis(diisononylnaphthalenesulphonate)

| Sample | Immersion Time (hours) | Coating Resistance (Rc) (Ω·cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Corrosion Inhibition Efficiency (%) |

| Control (without inhibitor) | 24 | 1.5 x 10⁵ | 2.0 x 10⁴ | - |

| With Inhibitor | 24 | 8.0 x 10⁶ | 5.0 x 10⁵ | 96.0 |

| Control (without inhibitor) | 168 | 5.0 x 10⁴ | 8.0 x 10³ | - |

| With Inhibitor | 168 | 4.5 x 10⁶ | 3.2 x 10⁵ | 97.5 |

Note: This data is illustrative and intended to demonstrate the type of information that can be obtained from EIS studies.

Potential as a Precursor in Materials Synthesis or Catalysis

Role in Directed Assembly or Nanomaterial Formation

Currently, there is a lack of published scientific literature detailing the use of Lead bis(diisononylnaphthalenesulphonate) as a precursor in directed assembly or for the formation of nanomaterials. Research in the field of nanomaterial synthesis has explored the use of other lead-containing organometallic compounds as single-source precursors. For instance, lead(II) dithiocarbamate (B8719985) complexes have been successfully used to synthesize lead sulfide (B99878) (PbS) nanoparticles. nih.govnih.gov In such cases, the precursor molecule is designed to decompose under specific conditions to yield the desired nanomaterial with controlled size and shape. nih.gov

The molecular structure of Lead bis(diisononylnaphthalenesulphonate), with a central lead ion coordinated to large organic ligands, could theoretically make it a candidate for such applications. The long alkyl chains might act as capping agents to control particle growth and prevent agglomeration, a crucial aspect of nanoparticle synthesis. However, without experimental evidence, its role in this capacity remains speculative.

Exploration of Catalytic Activities in Organic Transformations

There is no significant body of research available in peer-reviewed sources to suggest that Lead bis(diisononylnaphthalenesulphonate) is utilized for its catalytic activities in organic transformations. While various lead compounds are known to catalyze certain chemical reactions, this specific compound is primarily recognized for its application in lubrication and corrosion inhibition, where its function is related to surface protection rather than catalysis. researchgate.net The bulky diisononylnaphthalenesulphonate ligands may sterically hinder the lead center, potentially reducing its accessibility and Lewis acidity, which are often key to catalytic function. Further research would be required to explore and identify any potential catalytic applications for this compound.

Future Research Directions and Emerging Methodologies

Development of Advanced Spectroscopic Techniques for In-Situ Monitoring of Transformations

Future research will likely focus on the development and application of sophisticated spectroscopic techniques for the real-time, in-situ monitoring of the transformations of Lead bis(diisononylnaphthalenesulphonate) in various environmental matrices. Techniques such as time-resolved laser-induced breakdown spectroscopy (LIBS) and synchrotron-based X-ray absorption spectroscopy (XAS) offer powerful tools for elucidating the dynamic changes in the chemical speciation and coordination environment of the lead ion. udel.edufrontiersin.orgresearchgate.net Synchrotron-based methods are particularly valuable as they can provide molecular-level structural information about a specific element within a complex, heterogeneous sample. researchgate.net For instance, X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS) analyses can reveal details about the oxidation state and local atomic structure around the lead center as the compound undergoes degradation or interaction with other substances. udel.eduresearchgate.net

The integration of these spectroscopic methods with microscopy, such as in synchrotron radiation X-ray fluorescence (SR-XRF) microanalysis, can provide spatially resolved chemical speciation, which is crucial for understanding the fate and transport of the compound in environmental systems. royalsocietypublishing.org The development of portable and robust spectroscopic sensors would also enable on-site, continuous monitoring, providing a more accurate picture of the compound's behavior under real-world conditions. frontiersin.org

Table 1: Advanced Spectroscopic Techniques for In-Situ Monitoring

| Technique | Information Provided | Potential Application for Lead bis(diisononylnaphthalenesulphonate) |

|---|---|---|

| Time-Resolved Laser-Induced Breakdown Spectroscopy (LIBS) | Elemental composition and concentration changes over time. ijaems.com | Monitoring the rate of degradation and release of lead ions. |

| Synchrotron-Based X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination number, and bond distances of the central metal ion. udel.eduresearchgate.net | Elucidating the changes in the lead coordination sphere during environmental interactions. |

| Synchrotron Radiation X-ray Fluorescence (SR-XRF) Microanalysis | Spatially resolved elemental distribution. royalsocietypublishing.org | Mapping the distribution of the compound and its degradation products in soil or sediment samples. |

| UV-Vis Spectroscopy | Changes in molecular absorption, indicating complex formation or degradation. avestia.comspectroscopyonline.com | Studying the kinetics of transformation reactions in aqueous environments. |

Application of Machine Learning and Artificial Intelligence in Predicting Compound Behavior

The application of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the prediction of the environmental behavior and potential toxicity of complex molecules like Lead bis(diisononylnaphthalenesulphonate). bohrium.comarcjournals.orgnih.gov By leveraging large datasets from experimental studies and computational models, ML algorithms can identify complex patterns and relationships that govern the fate and transport of such compounds in the environment. bohrium.comarcjournals.org For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the toxicity of organolead compounds based on their molecular descriptors. mdpi.com

ML models, such as Random Forest (RF) and Support Vector Machines (SVM), have shown promise in predicting heavy metal concentrations and their fate in various environmental compartments. arcjournals.orgnih.govresearchgate.netnih.gov These models can be trained on data encompassing soil properties, hydrological conditions, and the chemical characteristics of the compound to predict its mobility, bioavailability, and persistence. bohrium.comnih.gov The integration of ML with Positive Matrix Factorization (PMF) can further assist in identifying the sources and predicting the spatial distribution of heavy metal contamination. bohrium.comnih.gov Explainable AI (XAI) frameworks are also becoming crucial for interpreting the predictions of these complex models, which is essential for building trust and facilitating informed decision-making in environmental management.

Table 2: Machine Learning Models and Their Predictive Applications

| Machine Learning Model | Predictive Capability | Relevance to Lead bis(diisononylnaphthalenesulphonate) |

|---|---|---|

| Random Forest (RF) | High predictive accuracy for heavy metal concentrations and fate. arcjournals.orgnih.govresearchgate.netnih.gov | Predicting the environmental distribution and persistence of the compound. |

| Support Vector Machines (SVM) | Effective for classification and regression tasks in environmental monitoring. arcjournals.orgnih.govresearchgate.netnih.gov | Classifying the risk of contamination in different environmental scenarios. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity and toxicity based on molecular structure. mdpi.com | Estimating the potential ecotoxicological effects of the compound and its analogues. |

| Artificial Neural Networks (ANN) | Modeling complex non-linear relationships in environmental systems. arcjournals.orgresearchgate.net | Simulating the long-term environmental behavior under varying conditions. |

Rational Design and Synthesis of Analogous Compounds with Tailored Reactivity

Future research will benefit from the rational design and synthesis of compounds analogous to Lead bis(diisononylnaphthalenesulphonate) with specific, tailored reactivity. This approach involves modifying the molecular structure to control properties such as stability, solubility, and catalytic activity. rsc.org For example, altering the alkyl chains on the naphthalene (B1677914) ring or substituting the sulfonate group could significantly impact the compound's interaction with its environment. The coordination chemistry of lead(II) is complex, exhibiting both hemidirected and holodirected geometries depending on the ligands, which allows for a wide range of structural possibilities. researchgate.netacs.org

The synthesis of novel lead(II) sulfonates with layered or porous framework structures is an area of active research, with potential applications in catalysis and materials science. rsc.org By understanding the structure-property relationships, it becomes possible to design new materials with desired functionalities, such as enhanced catalytic performance or reduced environmental persistence. rsc.org Computational chemistry can play a crucial role in this process by predicting the properties of hypothetical molecules before their synthesis, thereby guiding experimental efforts. mdpi.comresearchgate.net

Interdisciplinary Research Integrating Environmental Chemistry with Advanced Materials Science

Addressing the environmental implications of compounds like Lead bis(diisononylnaphthalenesulphonate) requires a highly interdisciplinary approach that integrates environmental chemistry with advanced materials science. bioengineer.orgnih.govk-state.edu This synergy is essential for developing a comprehensive understanding of the compound's lifecycle, from its synthesis and application to its ultimate environmental fate. bioengineer.orgoup.com Research in this area would focus on the interactions of the compound with various natural and engineered materials. k-state.edu